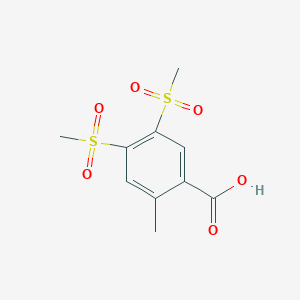

2-methyl-4,5-bis(methylsulfonyl)benzoic Acid

概要

説明

Molecular Structure Analysis

The molecular structure of 2-methyl-4,5-bis(methylsulfonyl)benzoic Acid consists of a benzoic acid core with two methylsulfonyl groups and one methyl group attached . The molecular weight is 292.33 .Physical and Chemical Properties Analysis

This compound is a white, crystalline powder. It is soluble in water and organic solvents. The molecular formula is C10H12O6S2 and the molecular weight is 292.33 .科学的研究の応用

Synthesis of Agrochemical Intermediates

One of the applications involves the synthesis of intermediates for herbicides, such as Bispyribac-sodium. Methyl 2,6-dihydroxybenzoate, synthesized from 2,6-dihydroxybenzoic acid, is further reacted with dimethoxy-pyrimidine derivatives in the presence of K2CO3 in acetone, showcasing a route to bis(dimethoxypyrimidin-2-yloxy)benzoic acids, which are pivotal in the development of herbicide formulations (Li Yuan-xiang, 2008).

Membrane Technology for Water Treatment

Another significant application is in the field of membrane technology, where novel sulfonated thin-film composite nanofiltration membranes have been developed. These membranes incorporate sulfonated aromatic diamine monomers, enhancing water flux and dye rejection capabilities, vital for the treatment of dye solutions in wastewater management (Yang Liu et al., 2012).

Materials Science and Polymer Chemistry

In materials science, compounds related to 2-methyl-4,5-bis(methylsulfonyl)benzoic acid serve as building blocks for novel polymeric materials. Hyperbranched polybenzimidazoles, synthesized using monomers derived from similar structural motifs, exhibit excellent solubility in aprotic solvents and outstanding thermal properties, making them suitable for high-performance applications (Z. X. Li et al., 2006).

Biomedical Research

In biomedical research, derivatives of this compound, such as nordihydroguaiaretic acid (NDGA) derivatives, have been explored for their potential in overcoming multidrug resistance in cancer treatment. These derivatives inhibit MDR1 gene expression and show synergistic effects with conventional drugs, highlighting their utility as adjuvants in cancer therapy (L. Huang et al., 2015).

作用機序

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that its targets could be various organic molecules depending on the specific reaction it’s involved in.

Mode of Action

As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

As a reagent in organic synthesis, it’s likely involved in various pathways depending on the specific reactions it’s used in .

Pharmacokinetics

As a compound used in organic synthesis, its bioavailability would depend on the specific context and conditions of its use .

Result of Action

As a reagent in organic synthesis, its effects would be seen in the formation of new compounds .

Action Environment

The action, efficacy, and stability of 2-methyl-4,5-bis(methylsulfonyl)benzoic Acid can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . As a reagent in organic synthesis, optimal conditions for its use would be determined by the specific reactions it’s involved in .

特性

IUPAC Name |

2-methyl-4,5-bis(methylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S2/c1-6-4-8(17(2,13)14)9(18(3,15)16)5-7(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYSQDHKQUWQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2799355.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)

![N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide](/img/structure/B2799358.png)

![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)

![2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2799364.png)

![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2799368.png)